Pretomanid
Übersicht
Beschreibung
Pretomanid ist ein Antibiotikum, das zur Behandlung von multiresistenter Tuberkulose der Lunge eingesetzt wird. Es wird in der Regel zusammen mit Bedaquilin und Linezolid verwendet. This compound gehört zur Klasse der Nitroimidazole und wurde im August 2019 in den Vereinigten Staaten und im Juli 2020 in der Europäischen Union für die medizinische Anwendung zugelassen . Es steht auf der Liste der unentbehrlichen Arzneimittel der Weltgesundheitsorganisation .
Wissenschaftliche Forschungsanwendungen
Pretomanid wird hauptsächlich zur Behandlung von extensiv medikamentenresistenten und multiresistenten Lungen-Tuberkulosen eingesetzt. Die Kombination bietet den Vorteil der oralen Verabreichung, einer relativ kurzen Behandlungsdauer und eines geringen Potenzials für Arzneimittelwechselwirkungen . Die Rolle von this compound bei der Bekämpfung von medikamentenresistenter Tuberkulose ist angesichts der zunehmenden Resistenz gegen Standardtherapie-Regime von entscheidender Bedeutung .
Wirkmechanismus
Dieses Stickstoffmonoxid und die reaktiven Metaboliten greifen das Syntheseenzym DprE2 an, das für die Synthese von Zellwand-Arabinogalactan wichtig ist, an das Mykolsäure gebunden wäre . Dieser Mechanismus wird mit Delamanid geteilt .
Wirkmechanismus
Target of Action
Pretomanid primarily targets the Mycobacterium tuberculosis complex (MTBC) , which includes M. bovis, M. africanum, and M. pinnipedii . These bacteria are the causative agents of tuberculosis (TB), a major global health concern .
Mode of Action
This compound is a prodrug that is metabolically activated by a nitroreductase enzyme known as Ddn . This activation process produces various active metabolites that are responsible for its therapeutic actions, particularly the induction of nitric oxide . This compound exerts its bactericidal effects under aerobic conditions by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . Under anaerobic conditions, against non-replicating bacteria, this compound acts as a respiratory poison following nitric oxide release .
Biochemical Pathways
This compound affects the mycolic acid biosynthetic pathway by depleting ketoymycolates and accumulating hydroxymycolates . This action impairs the production of the bacterial cell wall. Additionally, this compound targets the pentose phosphate pathway , leading to significant accumulation of fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . These effects are linked to the accumulation of a toxic metabolite, methylglyoxal .
Pharmacokinetics
This compound exhibits dose-dependent bioavailability with a small positive correlation under fed conditions . After a single 200 mg dose of this compound administered with food to healthy adults, the mean peak plasma concentration (Cmax) of 2.0 μg/mL was achieved in a median of 5.0 hours, and the mean area under the curve (AUC) was 53.0 μg h/mL . The elimination half-life was determined to be 16.9-17.4 hours .
Result of Action
The action of this compound results in the death of actively replicating M. tuberculosis by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of food. The absorption rate and bioavailability of this compound are affected by the formulation type and the presence of food .
Biochemische Analyse
Biochemical Properties
Pretomanid has been shown to have significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis . The mechanism of action of this compound on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .
Cellular Effects
This compound has been shown to inhibit the formation of the cell wall in replicating Mycobacterium tuberculosis . One possible mechanism is that this compound blocks the conversion of hydroxymycolic acid to ketomycolic acid, an important component of the lipid layer of the bacterial cell wall .
Molecular Mechanism
This compound is activated in the mycobacterium by deazaflavin-dependent nitroreductase (Ddn), an enzyme which uses dihydro-F 420 (reduced form), into nitric oxide and a highly reactive metabolite . This process is generally considered to be the main mechanism of action of this compound .
Metabolic Pathways
This compound is involved in the pentose phosphate pathway, with significant accumulation seen with fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . This effect is linked to the accumulation of a toxic metabolite, methylglyoxal .
Transport and Distribution
This compound is widely distributed in the body after absorption, as shown in animal experiments. It can effectively cross the blood-brain barrier .
Vorbereitungsmethoden
Pretomanid kann über verschiedene Wege synthetisiert werden. Ein effizientes und praktisches Verfahren beinhaltet die Herstellung des Schlüsselintermediats (S)-1-(tert-Butyldimethylsilyloxy)-3-(2-chlor-4-nitro-1H-imidazol-1-yl)propan-2-ol aus 2-Chlor-4-nitroimidazol und (S)-Epichlorhydrin durch nukleophile Substitution, Hydrolyse und Siliciumätherbildungsreaktionen. Anschließend erfolgt eine weitere O-Alkylierung und intramolekulare Cyclisierung, um this compound mit hervorragender Qualität und Ausbeute zu erhalten . Diese Methode behebt Skalierbarkeitsprobleme und bietet ein effizienteres Verfahren, das sich für die industrielle Produktion eignet .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um reaktive Stickstoffspezies zu bilden, hauptsächlich Stickstoffmonoxid.
Substitution: This compound kann während seiner Synthese nukleophile Substitutionsreaktionen eingehen.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Kaliumcarbonat, Methyl-tert-butylether und wasserfreies Natriumcarbonat . Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Stickstoffmonoxid und andere reaktive Stickstoffspezies .
Analyse Chemischer Reaktionen
Pretomanid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form reactive nitrogen species, predominantly nitric oxide.
Substitution: This compound can undergo nucleophilic substitution reactions during its synthesis.
Common reagents and conditions used in these reactions include potassium carbonate, methyl tert-butyl ether, and anhydrous sodium carbonate . Major products formed from these reactions include nitric oxide and other reactive nitrogen species .
Vergleich Mit ähnlichen Verbindungen
Pretomanid gehört zur Klasse der Nitroimidazole, zu denen auch andere Anti-Tuberkulose-Mittel wie Delamanid gehören. Sowohl this compound als auch Delamanid werden durch ein Mykobakterien-Enzym aktiviert und produzieren Stickstoffmonoxid als eine wichtige reaktive Spezies . This compound hat eine vergleichbare intrazelluläre Potenz wie Isoniazid und ist Delamanid und Rifampin um den Faktor 3 bzw. 2 unterlegen . Zu ähnlichen Verbindungen gehören:
Delamanid: Ein weiteres Nitroimidazol, das zur Behandlung von multiresistenter Tuberkulose eingesetzt wird.
Isoniazid: Ein Anti-Tuberkulose-Mittel der ersten Wahl.
Rifampin: Ein weiteres Anti-Tuberkulose-Mittel der ersten Wahl.
Die Einzigartigkeit von this compound liegt in seiner Kombinationstherapie mit Bedaquilin und Linezolid, die eine kürzere und effektivere Behandlung von medikamentenresistenter Tuberkulose bietet .
Eigenschaften
IUPAC Name |
(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZLMOSPGACSZ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041163 | |
Record name | PA-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
462.3±55.0 | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
<1 mg/mL | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
187235-37-6 | |
Record name | PA 824 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pretomanid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pretomanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05154 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PA-824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRETOMANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.